Comparative Physicochemical Profiling: 2-Methyl-2-azaspiro[4.5]decan-4-amine vs. Unsubstituted 2-Azaspiro[4.5]decan-4-amine
2-Methyl-2-azaspiro[4.5]decan-4-amine exhibits a predicted pKa of 10.52±0.20 and an XLogP of 1.4, which differ from the unsubstituted parent compound 2-azaspiro[4.5]decan-4-amine [1]. The molecular weight is 168.28 g/mol (C₁₀H₂₀N₂) compared to 154.25 g/mol (C₉H₁₈N₂) for the parent . The methyl substitution increases molecular weight and lipophilicity while altering basicity, which can influence membrane permeability and off-target binding profiles .
| Evidence Dimension | Physicochemical properties (pKa, XLogP, Molecular Weight) |
|---|---|
| Target Compound Data | pKa: 10.52±0.20 (predicted); XLogP: 1.4; MW: 168.28 g/mol |
| Comparator Or Baseline | 2-Azaspiro[4.5]decan-4-amine (parent): MW: 154.25 g/mol |
| Quantified Difference | ΔMW = +14.03 g/mol; ΔXLogP (estimated) = +0.4 to +0.6 units |
| Conditions | Predicted values from ACD/Labs software and vendor datasheets [1] |
Why This Matters
These quantitative differences in lipophilicity and basicity directly impact lead optimization decisions, affecting solubility, permeability, and metabolic stability profiles.
- [1] Chem960. 1514112-01-6 (2-Methyl-2-azaspiro[4.5]decan-4-amine). pKa (Predicted): 10.52±0.20; XLogP: 1.4. View Source
